molecular formula C19H33N3O B6063483 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one

7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one

Numéro de catalogue B6063483
Poids moléculaire: 319.5 g/mol
Clé InChI: SOUVBDCCKYFIKY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one, also known as JNJ-7925476, is a novel compound that has been developed for potential use as a therapeutic agent in the treatment of various medical conditions.

Mécanisme D'action

7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one exerts its pharmacological effects by selectively binding to the dopamine D4 receptor and modulating its activity. The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex, striatum, and limbic system of the brain. The modulation of dopamine D4 receptor activity by this compound leads to the regulation of various downstream signaling pathways and ultimately affects the physiological functions of the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been found to improve cognitive function, reduce impulsivity, and enhance attention in animal models of ADHD. It has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. In addition, this compound has been found to have a low potential for abuse and addiction, making it a promising candidate for the treatment of substance use disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one is its high selectivity for the dopamine D4 receptor, which reduces the risk of off-target effects and improves the safety profile of the compound. In addition, this compound has a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life. However, one of the limitations of this compound is its poor solubility in water, which can affect its formulation and delivery. Furthermore, the exact mechanism of action of this compound is not fully understood, which requires further research.

Orientations Futures

There are several future directions for the research and development of 7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one. One of the main areas of focus is the clinical evaluation of this compound in patients with psychiatric and neurological disorders. Clinical trials are needed to determine the safety and efficacy of this compound in humans and to identify the optimal dosing regimen for different medical conditions. In addition, further research is needed to elucidate the precise mechanism of action of this compound and to identify potential biomarkers for patient selection and treatment response. Finally, the development of new formulations and delivery methods for this compound may improve its solubility and bioavailability and enhance its therapeutic potential.
Conclusion:
This compound is a novel compound that has shown promising results in preclinical studies for its potential use in the treatment of various psychiatric and neurological disorders. Its high selectivity for the dopamine D4 receptor, favorable pharmacokinetic profile, and low potential for abuse and addiction make it a promising candidate for further research and clinical evaluation. However, further research is needed to fully understand the mechanism of action of this compound and to identify its optimal therapeutic applications.

Méthodes De Synthèse

7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one is synthesized through a multi-step process, which involves the reaction of different chemical reagents. The detailed synthesis method is complex and beyond the scope of this paper. However, it is worth mentioning that the synthesis of this compound involves the use of advanced organic chemistry techniques and requires a high level of expertise.

Applications De Recherche Scientifique

7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the dopamine D4 receptor, which is involved in the regulation of several physiological functions, including cognitive function, emotion, and behavior. This compound has been investigated for its potential use in the treatment of various psychiatric and neurological disorders, such as schizophrenia, bipolar disorder, and attention-deficit/hyperactivity disorder (ADHD).

Propriétés

IUPAC Name

7-(cyclobutylmethyl)-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O/c1-20-11-6-17(7-12-20)22-13-9-19(15-22)8-3-10-21(18(19)23)14-16-4-2-5-16/h16-17H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUVBDCCKYFIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC3(C2)CCCN(C3=O)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.